Technical Guide: Accurate Mass Determination of 3-Tert-butyl-7-chloro-triazolo[4,3-c]pyrimidine
Technical Guide: Accurate Mass Determination of 3-Tert-butyl-7-chloro-triazolo[4,3-c]pyrimidine
Technical Guide: Accurate Mass Determination of 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine
A Researcher's Handbook for Molecular Weight and Exact Mass Analysis
Executive Summary
The[1][2][3]triazolo[4,3-c]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential.[1][4][5] This guide provides an in-depth analysis of a specific derivative, 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine, focusing on the critical physicochemical parameters of molecular weight and exact mass. Distinguishing between these two values is fundamental for researchers in drug discovery and development, as they underpin compound identification, structural elucidation, and analytical method development. This document details the theoretical basis for these measurements, presents the calculated values for the target compound, and provides a comprehensive, field-proven protocol for the experimental determination of its exact mass using High-Resolution Mass Spectrometry (HRMS). The methodologies described herein are designed to ensure scientific rigor, data integrity, and reproducibility for professionals engaged in pharmaceutical and chemical research.
Introduction to the[1][2][3]Triazolo[4,3-c]pyrimidine Core
Nitrogen-containing heterocyclic compounds are foundational to many biologically active molecules.[4] The fusion of a 1,2,4-triazole ring with a pyrimidine ring gives rise to triazolopyrimidines, a class of compounds with significant pharmaceutical applications, including antimicrobial and anticancer activities.[5] The specific derivative, 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine, combines this privileged scaffold with a bulky tert-butyl group and a reactive chloro substituent, making it a molecule of interest for synthetic modification and biological screening.[6]
Accurate characterization of any novel compound begins with its fundamental properties: molecular weight and exact mass.
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Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of each element. It is typically expressed in grams per mole ( g/mol ).
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Exact Mass is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element.[7][8] This value, expressed in Daltons (Da), is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.[7]
This guide will elucidate these concepts and provide a practical framework for their application to 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine.
Physicochemical and Computational Data
The foundational data for 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine are derived from its elemental composition. These calculated values serve as the theoretical benchmark for all experimental analyses.
| Parameter | Value | Description |
| Molecular Formula | C₉H₁₁ClN₄ | Derived from the chemical structure: a C₅N₄ pyrimidine-triazole core with C₄H₉ (tert-butyl) and Cl substituents, adjusted for hydrogen count. |
| Molecular Weight | 210.67 g/mol | Calculated by summing the average atomic masses of all constituent atoms (C: 12.011, H: 1.008, Cl: 35.453, N: 14.007). |
| Exact Mass | 210.06722 Da | Calculated by summing the masses of the most abundant isotopes of the constituent atoms (¹²C: 12.00000, ¹H: 1.00783, ³⁵Cl: 34.96885, ¹⁴N: 14.00307).[8] |
| Nitrogen Rule | Compliant | The molecule has an even number of nitrogen atoms (4) and its monoisotopic mass is even (nominal mass 210), consistent with the nitrogen rule.[8] |
Experimental Workflow: Exact Mass Determination by HRMS
The definitive experimental technique for determining the exact mass of an organic molecule is High-Resolution Mass Spectrometry (HRMS).[9] Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy to confirm a molecule's elemental composition.[9]
Causality of Method Selection
The choice of HRMS over unit-resolution mass spectrometry (e.g., standard quadrupole) is driven by the need for high precision. While a quadrupole instrument can confirm the nominal mass (210 Da), it lacks the resolving power to differentiate our target compound from other potential molecules with the same nominal mass but a different elemental formula. HRMS provides mass measurements with accuracies typically below 5 parts-per-million (ppm), offering a high degree of confidence in the assigned molecular formula.[9] Electrospray Ionization (ESI) is selected as the ionization technique due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, and its proven compatibility with polar, nitrogen-containing heterocyclic compounds.[10][11]
Workflow Diagram
Caption: Experimental workflow for HRMS analysis.
Detailed Experimental Protocol
This protocol outlines the steps for determining the exact mass of 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine using direct infusion ESI-HRMS.
3.3.1 Materials and Reagents
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Analyte: 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine, solid
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Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O)
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Acid (Optional): 0.1% Formic Acid (FA) in water (to promote protonation)
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Equipment: Analytical balance, volumetric flasks, pipettes, 2 mL sample vials with septa, syringe pump, High-Resolution Mass Spectrometer with ESI source.
3.3.2 Sample Preparation (Self-Validating System) The goal is to prepare a clean, dilute sample to avoid detector saturation and ion suppression.[12]
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Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the analyte and dissolve it in 1.0 mL of methanol in a volumetric flask. Ensure complete dissolution.
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Working Solution (~10 µg/mL): Take 10 µL of the stock solution and dilute it to 1 mL with a solution of 50:50 acetonitrile:water.[12] If using an acidic modifier, use 50:50 ACN:(H₂O + 0.1% FA). This final concentration is suitable for most modern ESI sources.
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Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS inlet lines.[12]
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Transfer: Place the final solution into a standard 2 mL mass spectrometry sample vial.
3.3.3 Instrument Setup and Data Acquisition
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System Calibration: Calibrate the mass spectrometer according to the manufacturer's protocol using a known calibration standard. This step is critical for ensuring high mass accuracy.
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Ionization Method: Set up the Electrospray Ionization (ESI) source in positive ion mode . The multiple nitrogen atoms in the heterocyclic core are basic and readily accept a proton to form a positive ion ([M+H]⁺).
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Infusion: Load the working solution into a syringe and place it on a syringe pump connected to the ESI source. Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
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MS Parameters (Example):
-
Capillary Voltage: 3.0-4.0 kV
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Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 8 L/min, 300 °C).
-
Nebulizer Pressure: 30-40 psi.
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Mass Range: Scan from m/z 100 to 400 to ensure the molecular ion is within range.
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Resolution: Set to >10,000 (FWHM) or as appropriate for the instrument.
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-
Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a well-averaged spectrum.
Data Interpretation and Validation
4.1. Identifying the Molecular Ion The primary ion expected in the mass spectrum is the protonated molecule, [M+H]⁺.
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Theoretical [M+H]⁺ m/z: Exact Mass + Mass of H⁺ = 210.06722 Da + 1.00728 Da = 211.07450 m/z . The most intense peak in the relevant region of the spectrum should correspond to this calculated mass-to-charge ratio.
4.2. Validating with Isotopic Pattern A key validation step is the analysis of the isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic pattern in the mass spectrum.
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A Peak ([M+H]⁺): The peak corresponding to the molecule containing ³⁵Cl (at m/z ~211.07).
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A+2 Peak ([M+H+2]⁺): A second peak, two mass units higher, corresponding to the molecule containing ³⁷Cl (at m/z ~213.07). The intensity of the A+2 peak should be approximately one-third (24.23 / 75.77 ≈ 32%) of the intensity of the A peak. Observing this ratio provides strong evidence for the presence of a single chlorine atom in the molecule.
4.3. Calculating Mass Accuracy The final validation is to calculate the mass error in parts-per-million (ppm), which quantifies the difference between the experimental and theoretical mass. ppm Error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
A ppm error of < 5 is considered excellent and provides high confidence in the elemental composition assignment.
Conclusion
The precise determination of molecular weight and exact mass is a non-negotiable first step in the characterization of novel chemical entities like 3-Tert-butyl-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidine. While molecular weight (210.67 g/mol ) is essential for stoichiometric calculations in the laboratory, the exact mass (210.06722 Da) is the key to unambiguous molecular formula confirmation. The protocol detailed in this guide provides a robust and self-validating framework for researchers to obtain high-quality, reproducible HRMS data, thereby ensuring the integrity of their foundational chemical analysis and enabling further progress in drug development and scientific discovery.
References
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PubChem. (n.d.). 1,2,4-Triazolo(4,3-c)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 7-chloro-3-ethyl-[1][2][3]triazolo[4,3-c]pyrimidine. Retrieved from [Link]
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Chemistry LibreTexts. (2019, December 30). Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. Retrieved from [Link]
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IonSource.Com. (2005, June 27). Exact Mass Measurement and Elemental Composition Determination. Retrieved from [Link]
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MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
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Fiveable. (2025, August 15). Exact Mass Definition. Retrieved from [Link]
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MDPI. (2023, May 5). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Retrieved from [Link]
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Wikipedia. (n.d.). Mass (mass spectrometry). Retrieved from [Link]
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MDPI. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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